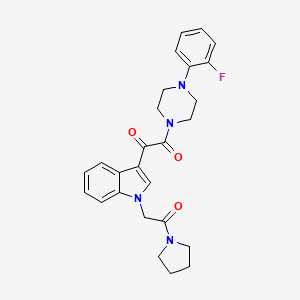

![molecular formula C16H16N2O4S B2469441 N-{4-[(2-acetylanilino)sulfonyl]苯基}乙酰胺 CAS No. 294885-61-3](/img/structure/B2469441.png)

N-{4-[(2-acetylanilino)sulfonyl]苯基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

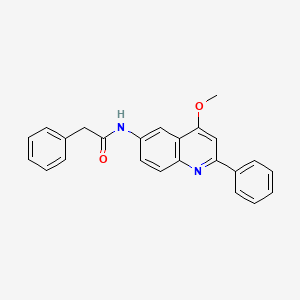

N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide, also known as N-[4-[(2-acetylphenyl)sulfamoyl]phenyl]acetamide, is a chemical compound with the molecular formula C16H16N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide and its derivatives has been a subject of interest in medicinal chemistry. A series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .Molecular Structure Analysis

The molecular structure of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide is characterized by a linear formula of C16H16N2O4S . The compound has a molecular weight of 332.37 .科学研究应用

晶体结构分析

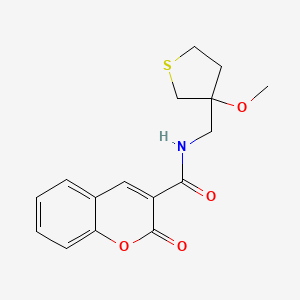

- 该化合物的代谢物N4-乙酰磺胺嘧啶被用作铜(II)配合物中的配体,在体外试验中显示出对细菌的适度生长抑制作用 (Obaleye, Caira, & Tella, 2008).

酶抑制研究

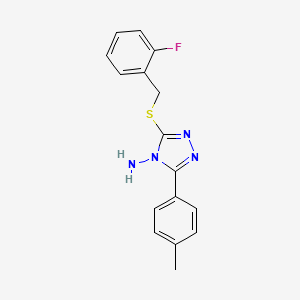

- 与N-{4-[(2-acetylanilino)sulfonyl]苯基}乙酰胺在结构上相关的含有苯并二氧杂环和乙酰胺部分的磺酰胺类化合物对酵母α-葡萄糖苷酶显示出显着的抑制活性,对乙酰胆碱酯酶显示出较弱的活性 (Abbasi et al., 2019).

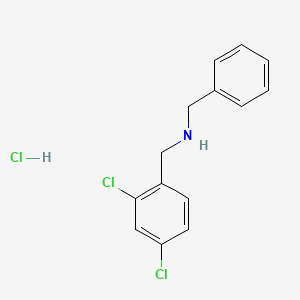

抗菌和抗真菌活性

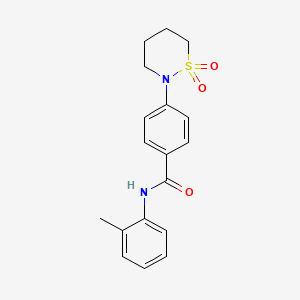

- 源自磺酰胺类化合物的席夫碱配体与N-{4-[(2-acetylanilino)sulfonyl]苯基}乙酰胺相关,它们的铜(II)配合物显示出显着的抗菌活性 (Salehi et al., 2016).

免疫调节作用

- 一种结构相似的化合物N-[4-[(4-氟苯基)磺酰基]苯基]乙酰胺改变了受肿瘤生长影响的淋巴细胞群的反应性,增强了肿瘤细胞的破坏和免疫反应 (Wang et al., 2004).

植物生理学应用

- 氟铃脲(N-(2,4-二甲基-5-[([三氟甲基]磺酰基)氨基]苯基)乙酰胺)保护了黄瓜和玉米等对冷害敏感的植物免受冷害,表明在农业中有潜在应用 (Tseng & Li, 1984).

细胞毒性T淋巴细胞反应增强

- 一种相关化合物N-(4-[(4-氟苯基)磺酰基]苯基)乙酰胺(CL 259, 763)在增强免疫反应和在各种实验模型中恢复同种反应性方面有效 (Wang et al., 1988).

抗阿米巴剂分析

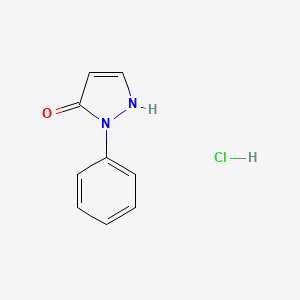

- 对类似分子N-{4-[(4-氨基-3-苯基-1H-吡唑并[3,4-d]嘧啶-1-基)磺酰基]苯基}乙酰胺的量子力学计算揭示了其化学反应性和作为抗阿米巴剂的潜力 (Shukla & Yadava, 2020).

作用机制

Target of Action

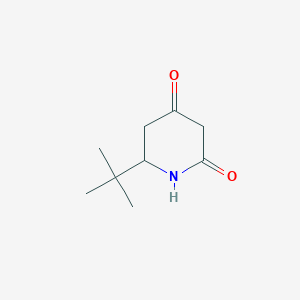

Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .

Mode of Action

This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the folate pathway, given its potential inhibition of DHFR. This inhibition can disrupt DNA synthesis and cell division, particularly in rapidly dividing cells .

Result of Action

Based on the known effects of similar compounds, it could potentially lead to the disruption of dna synthesis and cell division, particularly in rapidly dividing cells .

未来方向

The future directions for research on N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide could involve further exploration of its potential as a DHFR inhibitor . Additionally, the synthesis of new derivatives and investigation of their biological activities could provide valuable insights into the therapeutic potential of this class of compounds .

属性

IUPAC Name |

N-[4-[(2-acetylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)15-5-3-4-6-16(15)18-23(21,22)14-9-7-13(8-10-14)17-12(2)20/h3-10,18H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNJSGYCLVPWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)

![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)